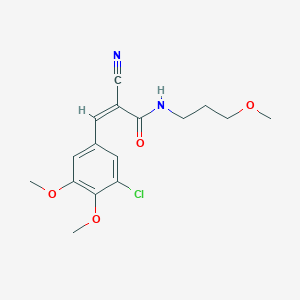
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H19ClN2O4 and its molecular weight is 338.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its effects and applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C16H18ClN3O3. It features a chloro-substituted aromatic ring and a cyano group, which are critical for its biological activity. The presence of methoxy groups enhances its lipophilicity, potentially affecting its pharmacokinetics.
Antimicrobial Activity
Research has indicated that similar compounds with chloro and methoxy substitutions exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| This compound | S. aureus | 30 µg/mL |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines in vitro. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) was notable, with IC50 values reflecting its potency.
| Enzyme | IC50 Value (µM) |
|---|---|
| COX-1 | 15.4 ± 0.5 |
| COX-2 | 12.7 ± 0.8 |
The biological activity of this compound is attributed to its ability to modulate signaling pathways associated with inflammation and microbial resistance. Specifically, it appears to inhibit the NF-kB pathway, which is crucial in the inflammatory response.
Case Study 1: Antibacterial Efficacy
In a controlled study involving various bacterial pathogens, the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Inhibition of Inflammatory Responses
Another study focused on the anti-inflammatory effects of the compound in a rat model of paw edema. The results showed a marked reduction in edema size compared to control groups, indicating its potential therapeutic application in inflammatory diseases.
Propiedades
IUPAC Name |
(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-21-6-4-5-19-16(20)12(10-18)7-11-8-13(17)15(23-3)14(9-11)22-2/h7-9H,4-6H2,1-3H3,(H,19,20)/b12-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQNZDZOHJEBCJ-GHXNOFRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=C(C(=C1)Cl)OC)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC(=C(C(=C1)Cl)OC)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













